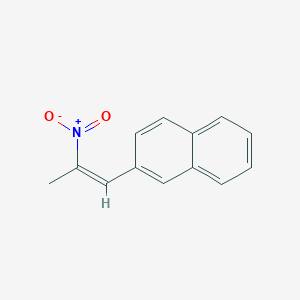![molecular formula C18H11Cl2F2NO2S B2925163 3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide CAS No. 344269-97-2](/img/structure/B2925163.png)
3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and two phenyl rings, which are six-membered carbon rings . The molecule also contains methoxy, carboxamide, and halogen (chlorine and fluorine) functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are typically used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions, and the aryl halides might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Thiophene Derivatives in Polymer Chemistry
Thiophene and its derivatives are extensively studied for their applications in polymer chemistry, particularly in the development of conducting polymers. The electron-rich nature of thiophene makes it an ideal building block for constructing π-conjugated systems, which are central to the design of organic semiconductors. Research by Visy et al. (1994) on terthiophene derivatives demonstrates the impact of substituents on the polymerizability and properties of resulting polymers, suggesting that modifications like those in the query compound could tailor materials for specific electronic applications Visy, C., Lukkari, J., & Kankare, J. (1994). Electrochemically polymerized terthiophene derivatives carrying aromatic substituents.
Dichlorophenyl Groups in Medicinal Chemistry
Compounds containing dichlorophenyl groups are often explored for their biological activity. The presence of halogen atoms can significantly influence the pharmacokinetic properties of molecules, including their metabolic stability and membrane permeability. For instance, studies on thiourea derivatives by Limban et al. (2011) highlight the role of dichlorophenyl substituents in enhancing antimicrobial activity, pointing towards potential applications in developing new antimicrobial agents with specific functionalities similar to the query compound Limban, C., Marutescu, L., & Chifiriuc, M. C. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F2NO2S/c19-12-2-1-3-13(20)11(12)9-25-16-6-7-26-17(16)18(24)23-10-4-5-14(21)15(22)8-10/h1-8H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCJIISFEFIKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorophenyl)methoxy]-N-(3,4-difluorophenyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]pyran-4-one](/img/structure/B2925080.png)
![4-[(3,4-Dichlorobenzyl)sulfanyl]aniline](/img/structure/B2925083.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2925086.png)

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)
![N-benzyl-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2925091.png)
![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2925097.png)

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)
![3,6-dichloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2925102.png)